molecular formula C22H18FNO6S B11311453 3-(3-Fluorophenyl)-5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(3-Fluorophenyl)-5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11311453
M. Wt: 443.4 g/mol
InChI Key: IQHDQKILZFXXLO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the thienopyridine core, which can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(3-Fluorophenyl)-7-(3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The presence of both the 3-fluorophenyl and 4-hydroxy-3,5-dimethoxyphenyl groups in 3-(3-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid makes it unique compared to similar compounds. These groups may confer specific biological activities and enhance the compound’s potential as a therapeutic agent.

Properties

Molecular Formula

C22H18FNO6S

Molecular Weight

443.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18FNO6S/c1-29-14-7-11(8-15(30-2)19(14)26)13-9-16(25)24-18-17(10-4-3-5-12(23)6-10)21(22(27)28)31-20(13)18/h3-8,13,26H,9H2,1-2H3,(H,24,25)(H,27,28)

InChI Key

IQHDQKILZFXXLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=C3C4=CC(=CC=C4)F)C(=O)O

Origin of Product

United States

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